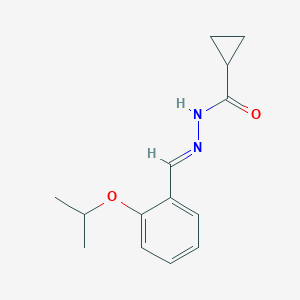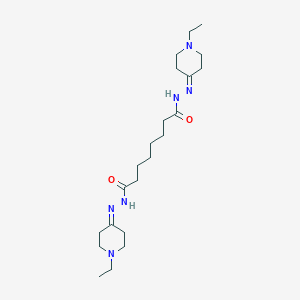
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes amino, nitro, and carbonitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with aldehydes and ketones under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the quinoline ring system. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized quinoline compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amino-substituted quinolines. Substitution reactions can introduce a wide range of functional groups, leading to diverse quinoline derivatives.
科学的研究の応用
2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure and functional groups make it a potential lead compound for the development of new pharmaceuticals. It may be explored for its therapeutic effects in treating various diseases.
Industry: In industrial applications, the compound may be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
作用機序
The mechanism of action of 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to 2-AMINO-4-(3-METHYLPHENYL)-1-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives with different substituents. Examples include:
- 2-AMINO-4-(3-METHYLPHENYL)-1-(3-HYDROXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 2-AMINO-4-(3-METHYLPHENYL)-1-(3-CHLOROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of both amino and nitro groups on the quinoline ring provides unique reactivity and biological activity, distinguishing it from other quinoline derivatives.
特性
分子式 |
C23H20N4O3 |
|---|---|
分子量 |
400.4g/mol |
IUPAC名 |
2-amino-4-(3-methylphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C23H20N4O3/c1-14-5-2-6-15(11-14)21-18(13-24)23(25)26(19-9-4-10-20(28)22(19)21)16-7-3-8-17(12-16)27(29)30/h2-3,5-8,11-12,21H,4,9-10,25H2,1H3 |
InChIキー |
QIHMWBAKSYEYKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
正規SMILES |
CC1=CC(=CC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451682.png)

![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B451684.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B451685.png)
![N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B451686.png)

![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451692.png)



![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide](/img/structure/B451699.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B451703.png)
![4-CHLORO-N'~1~-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE](/img/structure/B451705.png)
